Amino-(2,3,4-trimethoxy-phenyl)-acetic acid

Catalog No.
S800342
CAS No.
500696-02-6
M.F
C11H15NO5
M. Wt
241.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Amino-(2,3,4-trimethoxy-phenyl)-acetic acid

CAS Number

500696-02-6

Product Name

Amino-(2,3,4-trimethoxy-phenyl)-acetic acid

IUPAC Name

2-amino-2-(2,3,4-trimethoxyphenyl)acetic acid

Molecular Formula

C11H15NO5

Molecular Weight

241.24 g/mol

InChI

InChI=1S/C11H15NO5/c1-15-7-5-4-6(8(12)11(13)14)9(16-2)10(7)17-3/h4-5,8H,12H2,1-3H3,(H,13,14)

InChI Key

LESILKOTGOKBNZ-UHFFFAOYSA-N

SMILES

COC1=C(C(=C(C=C1)C(C(=O)O)N)OC)OC

Canonical SMILES

COC1=C(C(=C(C=C1)C(C(=O)O)N)OC)OC
  • Scientific databases and vendor listings primarily focus on providing the compound's basic information, including its structure, Chemical Abstracts Service Registry Number (CASRN), and availability from chemical suppliers [, , ].
  • There is no mention of its use in any published scientific research articles through a preliminary search of scientific databases.

Amino-(2,3,4-trimethoxy-phenyl)-acetic acid is an organic compound characterized by a molecular formula of C11H15NO5C_{11}H_{15}NO_5 and a molecular weight of 241.24 g/mol. This compound features an amino group attached to a phenyl ring that is substituted with three methoxy groups located at the 2, 3, and 4 positions. The unique arrangement of these substituents contributes to its distinct chemical properties and potential biological activities .

  • Oxidation: This compound can be oxidized to form quinones using agents such as potassium permanganate or chromium trioxide.
  • Reduction: The amino group can be reduced to hydroxylamine or a hydroxyl group using hydrogen gas in the presence of palladium on carbon.
  • Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution, utilizing nucleophiles like sodium methoxide or sodium ethoxide .

Major Products

  • Oxidation Products: Quinones and other oxidized derivatives.
  • Reduction Products: Hydroxylamine and hydroxyl derivatives.
  • Substitution Products: Various substituted phenylacetic acids.

Research indicates that Amino-(2,3,4-trimethoxy-phenyl)-acetic acid exhibits significant biological activity. It has been studied for its potential effects on enzyme inhibition and receptor binding, which may lead to therapeutic applications in treating inflammation and cancer. Its mechanism of action involves interaction with specific molecular targets, modulating signal transduction pathways, and affecting cellular responses .

The synthesis of Amino-(2,3,4-trimethoxy-phenyl)-acetic acid typically involves several steps:

  • Starting Material: The process begins with commercially available 2,3,4-trimethoxybenzaldehyde.
  • Formation of Intermediate: The aldehyde is converted to a nitrile through reaction with hydroxylamine hydrochloride and sodium acetate.
  • Reduction: The nitrile is then reduced to the corresponding amine using hydrogen gas in the presence of a palladium catalyst.
  • Acylation: Finally, the amine undergoes acylation with chloroacetic acid to yield the desired compound.

Industrial production methods mirror these laboratory techniques but are optimized for higher yields and efficiency through continuous flow reactors .

Amino-(2,3,4-trimethoxy-phenyl)-acetic acid has diverse applications across various fields:

  • Chemistry: Serves as a building block for synthesizing more complex organic molecules.
  • Biology: Investigated for its effects on biological systems and potential therapeutic properties.
  • Medicine: Explored for anti-inflammatory and anticancer activities.
  • Industry: Utilized in the production of pharmaceuticals and agrochemicals .

The interaction studies of Amino-(2,3,4-trimethoxy-phenyl)-acetic acid reveal its ability to inhibit enzyme activity by binding to active or allosteric sites. This interaction alters enzyme function and modulates cellular signaling pathways. Such studies are crucial for understanding its potential therapeutic roles and guiding further research into its pharmacological properties .

Amino-(2,3,4-trimethoxy-phenyl)-acetic acid can be compared with several similar compounds:

Compound NameStructural DifferencesUnique Properties
2,3,4-Trimethoxyphenylacetic acidLacks the amino groupDifferent reactivity and biological activity
Amino-(2,4,5-trimethoxy-phenyl)-acetic acidDifferent substitution pattern on the phenyl ringVariations in properties and applications

Uniqueness

The uniqueness of Amino-(2,3,4-trimethoxy-phenyl)-acetic acid lies in its specific arrangement of methoxy groups combined with the amino group. This configuration not only influences its chemical reactivity but also enhances its potential biological activities compared to related compounds .

Stereochemistry and Isomerism

Amino-(2,3,4-trimethoxy-phenyl)-acetic acid possesses one stereogenic center at the alpha carbon atom bearing both the amino group and the carboxylic acid functionality [5]. This chiral center gives rise to two possible enantiomers: the (R)-configuration and the (S)-configuration [5]. The presence of this stereogenic center makes the compound optically active, capable of rotating plane-polarized light [5] [6].

The stereochemical behavior of phenylglycine derivatives has been extensively studied, with research demonstrating that enantiomers exhibit distinct interactions with biological systems [7]. The alpha-amino acid structure creates a tetrahedral geometry around the central carbon atom, with the four different substituents (amino group, carboxyl group, hydrogen atom, and the trimethoxyphenyl ring) arranged in space [5].

Constitutional isomerism is also possible through different substitution patterns of the methoxy groups on the aromatic ring [5]. Related compounds include amino-(2,4,5-trimethoxy-phenyl)-acetic acid, which differs only in the positioning of one methoxy group from the 3-position to the 5-position [8] [9]. These positional isomers exhibit different physicochemical properties despite having identical molecular formulas [8].

The conformational flexibility around the bond connecting the aromatic ring to the alpha carbon allows for different spatial arrangements of the molecule [5]. These conformers can interconvert through rotation around this bond, influencing the overall three-dimensional shape and potentially affecting molecular recognition processes [5].

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry, Ultraviolet-Visible)

Nuclear magnetic resonance spectroscopy provides detailed structural information for amino-(2,3,4-trimethoxy-phenyl)-acetic acid [10] [11]. The proton nuclear magnetic resonance spectrum typically exhibits characteristic signals for the aromatic protons, methoxy groups, alpha proton, and amino group protons [10] [11]. The aromatic region displays signals corresponding to the substituted benzene ring protons, with coupling patterns reflecting the substitution pattern [10] [11].

The three methoxy groups generate distinct signals in the proton nuclear magnetic resonance spectrum, appearing as singlets in the range of 3.7-4.0 parts per million [10] [11]. The alpha proton appears as a singlet or multiplet depending on coupling with the amino group protons [10] [11]. Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbon framework, with characteristic signals for the carbonyl carbon, aromatic carbons, methoxy carbons, and the alpha carbon [10] [11].

Infrared spectroscopy exhibits characteristic absorption bands that confirm the presence of functional groups [12]. The carboxylic acid functionality shows a broad absorption band around 3000-3500 wavenumbers corresponding to the hydroxyl stretch, and a sharp carbonyl stretch around 1700 wavenumbers [12]. The amino group displays nitrogen-hydrogen stretching vibrations in the 3200-3500 wavenumber region [12]. The aromatic carbon-carbon stretches appear around 1600 and 1500 wavenumbers [12].

Mass spectrometry fragmentation patterns provide molecular ion confirmation and structural information [13] [14]. The molecular ion peak appears at mass-to-charge ratio 241, corresponding to the molecular weight [13] [14]. Common fragmentation pathways include loss of the carboxyl group, amino group, and methoxy substituents [13] [14]. The trimethoxyphenyl fragment represents a significant portion of the fragmentation pattern [13] [14].

Spectroscopic TechniqueKey CharacteristicsReference
Proton Nuclear Magnetic ResonanceAromatic protons, methoxy singlets (3.7-4.0 ppm), alpha proton [10] [11]
Carbon-13 Nuclear Magnetic ResonanceCarbonyl carbon, aromatic carbons, methoxy carbons, alpha carbon [10] [11]
InfraredCarboxyl OH stretch (3000-3500 cm⁻¹), C=O stretch (~1700 cm⁻¹), NH stretch (3200-3500 cm⁻¹) [12]
Mass SpectrometryMolecular ion m/z 241, fragmentation via loss of functional groups [13] [14]

Crystallographic Data and Solid-State Structure

Limited crystallographic data is available specifically for amino-(2,3,4-trimethoxy-phenyl)-acetic acid in the literature [15]. However, studies on related amino acid compounds provide insights into the likely solid-state structure and packing arrangements [15]. Amino acids typically form extensive hydrogen bonding networks in the crystalline state, involving both the amino and carboxyl functionalities [15].

The crystal structure of similar phenylglycine derivatives reveals that molecules pack through intermolecular hydrogen bonds between amino groups and carboxylate oxygen atoms [15]. The trimethoxy substituents on the aromatic ring likely influence the crystal packing through additional weak interactions, including carbon-hydrogen to oxygen contacts [15].

The hydrochloride salt form of the compound has been reported with the molecular formula C₁₁H₁₆ClNO₅ and molecular weight 277.70 grams per mole [16] [17]. Salt formation typically alters the crystalline structure compared to the free acid form, often resulting in different melting points and solubility characteristics [16] [17].

Hydrogen bonding patterns in amino acid crystals typically involve the formation of chains or ribbons, where carboxylate groups interact with protonated amino groups [15]. The presence of multiple methoxy groups provides additional hydrogen bond acceptor sites that can participate in crystal stabilization [15].

Physicochemical Parameters (Melting Point, Solubility, Polarity, Partition Coefficient)

The physicochemical properties of amino-(2,3,4-trimethoxy-phenyl)-acetic acid reflect its dual nature as both an amino acid and an aromatic compound with multiple ether functionalities [3] [18]. The calculated logarithm of the octanol-water partition coefficient (LogP) is reported as -1.95, indicating hydrophilic character [3]. This negative LogP value suggests preferential partitioning into the aqueous phase over organic solvents [3] [19].

The compound exhibits high polarity due to the presence of both ionizable groups (amino and carboxyl) and multiple methoxy substituents [3] [18]. The polar surface area is calculated as 91 square angstroms, which is consistent with good aqueous solubility characteristics [3]. The presence of six hydrogen bond acceptors and two hydrogen bond donors further supports the hydrophilic nature of the molecule [3].

Solubility behavior follows typical patterns for amino acids, with high solubility in polar protic solvents such as water and alcohols [18] [20] [21]. The multiple methoxy groups enhance solubility in moderately polar organic solvents compared to simple amino acids [18] [20]. The compound is expected to show pH-dependent solubility due to the ionizable amino and carboxyl groups [20] [21].

Electronic Structure and Computational Chemistry Insights

The electronic structure of amino-(2,3,4-trimethoxy-phenyl)-acetic acid is characterized by the interaction between the electron-donating methoxy groups and the electron-withdrawing carboxyl functionality [22] [23]. Computational chemistry studies on related amino acid derivatives provide insights into the electronic distribution and molecular properties [22] [23].

The three methoxy substituents on the aromatic ring act as electron-donating groups through resonance effects, increasing electron density on the benzene ring [23]. This electronic donation influences the overall charge distribution and can affect the acidity of the carboxyl group and basicity of the amino group [23]. The positioning of methoxy groups at the 2, 3, and 4 positions creates a specific electronic environment that differs from other substitution patterns [23].

Density functional theory calculations on similar compounds reveal that the aromatic ring adopts a planar conformation while the carboxyl and amino groups can rotate around the alpha carbon [22]. The energy barriers for conformational changes are typically low, allowing for multiple stable conformations in solution [22]. The trimethoxy substitution pattern influences the molecular dipole moment and polarizability [23] [6].

The molecular orbital structure shows that the highest occupied molecular orbital is primarily localized on the aromatic ring and methoxy oxygen atoms, while the lowest unoccupied molecular orbital has significant contribution from the carboxyl group [22]. This electronic structure influences the compound's reactivity and potential for molecular interactions [22].

Computational studies indicate that intramolecular hydrogen bonding between the amino group and nearby methoxy oxygens may stabilize certain conformations [24]. The multiple oxygen atoms in the molecule create a network of potential hydrogen bonding sites that influence both solution behavior and solid-state packing [24].

XLogP3

-1.8

Dates

Last modified: 08-15-2023

Explore Compound Types